molecular formula C13H13ClF3NO B14027490 (2-Chloro-3-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone

(2-Chloro-3-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone

Cat. No.: B14027490
M. Wt: 291.69 g/mol
InChI Key: CASMXYFBMXZNSB-UHFFFAOYSA-N
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Description

(2-Chloro-3-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone is a benzamide derivative recognized in medicinal chemistry research for its role as a defined side product in the synthesis of 1,3-Benzothiazin-4-ones (BTZs) . BTZs are a prominent class of anti-tuberculosis drug candidates, with several representatives advancing to clinical trials . This compound is formed through a competitive pathway during the nucleophilic attack of piperidine on a benzoyl isothiocyanate intermediate, a key step in the original BTZ synthetic route . Its well-characterized formation makes it a critical compound for understanding reaction mechanisms and optimizing synthetic yields of these valuable anti-tuberculosis agents, which is essential for quality control in drug development pipelines . Furthermore, related dinitrobenzamide analogues have been reported to exhibit anti-mycobacterial activity, highlighting the research interest in this chemical class beyond its role as a synthetic intermediate . This product is intended for research applications such as synthetic chemistry studies, reaction mechanism investigation, and as a reference standard. It is strictly for laboratory research use and is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C13H13ClF3NO

Molecular Weight

291.69 g/mol

IUPAC Name

[2-chloro-3-(trifluoromethyl)phenyl]-piperidin-1-ylmethanone

InChI

InChI=1S/C13H13ClF3NO/c14-11-9(5-4-6-10(11)13(15,16)17)12(19)18-7-2-1-3-8-18/h4-6H,1-3,7-8H2

InChI Key

CASMXYFBMXZNSB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(C(=CC=C2)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Starting Materials and General Synthetic Route

The synthesis begins with 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, which is converted to the corresponding acid chloride using thionyl chloride. This intermediate is then treated with ammonium thiocyanate to form the 2-chloro-3-nitro-5-(trifluoromethyl)benzoyl isothiocyanate. This reactive intermediate is key to the subsequent formation of either the desired BTZ or the side product (2-chloro-3-nitro-5-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone.

Reaction with Piperidine

The benzoyl isothiocyanate intermediate is reacted with piperidine, a secondary amine. Two competing nucleophilic attacks are possible:

The ratio of these products depends strongly on reaction conditions, particularly temperature. Lower temperatures (≤ 283 K) favor the BTZ product, while higher temperatures increase the yield of the side product.

Workup and Purification

After refluxing the reaction mixture overnight, the solvent is removed under reduced pressure. Water is added to the residue, and the product is extracted with dichloromethane. The organic phase is washed with aqueous sodium bicarbonate (10%) and dried over magnesium sulfate. The crude product mixture is then purified by flash chromatography on silica gel using an ethyl acetate/n-heptane gradient (10–50% v/v).

Detailed Reaction Scheme

Step Reagents/Conditions Product(s) Notes
1 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid + SOCl2 2-Chloro-3-nitro-5-(trifluoromethyl)benzoyl chloride Formation of acid chloride
2 Acid chloride + NH4SCN 2-Chloro-3-nitro-5-(trifluoromethyl)benzoyl isothiocyanate Formation of reactive isothiocyanate intermediate
3 Isothiocyanate + Piperidine (reflux overnight) Mixture of BTZ and side product (2-chloro-3-nitro-5-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone Nucleophilic attack at two possible sites
4 Workup and flash chromatography Isolated products Separation of BTZ and side product

Yield and Product Ratios

  • The yield of the side product (2-chloro-3-nitro-5-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone is typically minor compared to the BTZ product but increases at elevated temperatures.
  • For example, under reported conditions, the side product was isolated in about 16% yield relative to the main BTZ product.

Analytical and Structural Characterization

The side product has been fully characterized by:

  • X-ray crystallography: Confirming the molecular structure, chair conformation of the piperidine ring, and the twisting of the amide and nitro groups relative to the aromatic ring.
  • NMR spectroscopy: ^1H and ^13C NMR spectra show characteristic chemical shifts and slow rotation about the amide C–N bond.
  • IR spectroscopy: The amide C=O stretching vibration appears at 1639 cm^-1.
  • Mass spectrometry: Confirms molecular weight and purity.

Summary Table of Key Parameters for the Side Product

Parameter Value/Description
Molecular formula C13H12ClF3N2O3
Piperidine ring conformation Chair
Dihedral angle (amide vs benzene) ~79.6°
Nitro group twist angle ~38.1°
Amide C=O stretch (IR) 1639 cm^-1
Typical yield ~16% (variable with temperature)
Reaction temperature effect Higher temperatures increase side product formation

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-3-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Nucleophilic substitution: Substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives, such as carboxylic acids or ketones.

    Reduction: Reduced derivatives, such as alcohols or amines.

Scientific Research Applications

(2-Chloro-3-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone is a synthetic organic compound with a structure that includes chloro and trifluoromethyl groups on a phenyl ring, with a piperidine component attached through a carbonyl group. It has potential applications in medicinal chemistry, specifically in the development of anti-tuberculosis drugs and other therapeutic agents.

This compound has demonstrated biological activity, especially against Mycobacterium tuberculosis. Studies suggest that compounds with similar structures can inhibit the growth of this pathogen, indicating potential anti-tubercular properties. In vitro studies have shown its effectiveness in inhibiting bacterial strains, with some derivatives exhibiting lower minimum inhibitory concentrations compared to other known compounds.

One study explored the inhibitory activity of novel glycine transporter 1 (GlyT1) inhibitors . By superposing different chemotypes, researchers designed a novel GlyT1 inhibitor . Starting from 2-chloro-N-{(S)-phenyl[(2S)-piperidin-2-yl]methyl}-3-(trifluoromethyl)benzamide (2, SSR504734), the introduction of heteroaromatic rings increased GlyT1 inhibitory activity . Further optimization led to the identification of 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (7w), which showed powerful GlyT1 inhibitory activity (IC50=1.8 nM), good plasma exposure, and sufficient plasma to brain penetration in rats to evaluate the compound’s pharmacological properties . Compound 7w demonstrated significant effects in rodent models for schizophrenia without causing undesirable effects .

Another study found that during the synthesis of 8-nitro-2-(piperidin-1-yl)-6-(trifluoromethyl)-1,3-benzothiazin-4-one (3 ), (2-Chloro-3-nitro-5-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone ( 4 ) was produced as a side product . The formation of this side product depends on the reaction conditions .

Applications

This compound has several potential applications:

  • Anti-tuberculosis drug development The compound and its derivatives show potential in inhibiting Mycobacterium tuberculosis.
  • Medicinal chemistry The compound's unique structure makes it a candidate for drug development.
  • Synthesis of other compounds It can be a synthetic intermediate in creating other complex molecules, such as GlyT1 inhibitors .

Mechanism of Action

The mechanism of action of (2-Chloro-3-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The piperidine ring can interact with various binding sites, modulating the activity of the target molecule .

Comparison with Similar Compounds

Key Structural and Functional Differences

(a) Aromatic Ring Modifications
  • Phenyl vs. Heterocyclic Cores: The target compound uses a substituted phenyl ring, whereas analogs like JNJ 54166060 (imidazopyridine) and compound 75 (imidazopyridazine) employ nitrogen-containing heterocycles. These modifications enhance π-stacking interactions and solubility, critical for receptor binding .
(b) Amine Group Variations
  • Piperidine vs. Piperazine vs. Bicyclic Amines :
    • Piperidine (6-membered ring) in the target compound provides conformational flexibility, while piperazine (6-membered with two nitrogens) in ’s compound enables additional hydrogen bonding .
    • JNJ 54166060’s imidazopyridine-fused amine creates a rigid, planar structure, improving selectivity for the P2X7 receptor .
(c) Substituent Effects
  • Trifluoromethyl (CF₃) Group :
    • The 3-CF₃ substitution on the phenyl ring is conserved in JNJ 54166060 and PD 81,723, where it enhances binding via hydrophobic and electron-withdrawing effects .
  • Chlorine (Cl) and Fluoro (F) Substituents :
    • Cl at position 2 in the target compound and JNJ 54166060 improves steric hindrance and metabolic resistance. Fluoro in benzothiophene analogs () enhances electronegativity and bioavailability .

Physicochemical and Pharmacological Properties

Property Target Compound JNJ 54166060 PD 81,723
Molecular Weight ~307.7 456.9 314.3
logP (Estimated) ~3.5 ~4.2 ~3.8
Solubility Low (lipophilic) Moderate (polar groups) Low
Biological Activity N/A IC₅₀ = 11 nM (P2X7) EC₅₀ = 0.5 µM (A1)
  • Metabolic Stability : Piperidine-containing compounds (e.g., –3) show higher stability than piperazine derivatives due to reduced susceptibility to oxidation .
  • Potency: JNJ 54166060’s imidazopyridine core confers nanomolar potency, outperforming simpler piperidine analogs .

Structure-Activity Relationship (SAR) Insights

CF₃ Substitution: Optimal at position 3 for both P2X7 antagonism (JNJ 54166060) and adenosine A1 enhancement (PD 81,723), suggesting a conserved role in target engagement .

Keto Group Essential: The methanone bridge is critical for hydrogen bonding, as seen in PD 81,723 and JNJ 54166060 .

Heterocyclic Cores : Nitrogen-rich rings (e.g., imidazopyridazine in ) improve solubility and receptor affinity compared to phenyl-based structures .

Q & A

Q. How can researchers design structurally related analogs to enhance pharmacological properties?

  • Methodology : Replace the chloro group with electron-withdrawing substituents (e.g., cyano) or modify the piperidine ring to a morpholine moiety. Assess logP and solubility via shake-flask experiments and predict ADMET profiles using SwissADME .

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